Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
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Overview
Description
Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . It is a colorless liquid and a component of coal tar . Benzofuran and its derivatives are found in many natural and unnatural compounds with a wide range of biological and pharmacological applications . For instance, some benzofuran derivatives such as psoralen have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofurans can be prepared by various methods in the laboratory. A notable example includes the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans mediated by hypervalent iodine reagents . Another method involves the Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of benzofuran consists of a benzene ring fused to a furan ring . The influence of structure modulation by introducing selected donor and acceptor substituents on the optical properties of benzofuran has been studied .Chemical Reactions Analysis
Benzofuran undergoes various chemical reactions. For instance, furans containing a β-ketoester group at the 2-position undergo oxidative ring-opening by Mn(III)/Co(II) catalysts under an O2 atmosphere to produce 1,4-dicarbonyl moieties through an endoperoxide intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by the introduction of selected donor and acceptor substituents . For instance, substituents like -NH2, -NHCH3, -OH, and -OCH3 do not induce a significant change in the position of maximum absorption and fluorescence relative to each other .Scientific Research Applications
Anticancer and Antiproliferative Effects
Benzofuran derivatives have shown promising results in anticancer research. A study synthesized novel benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanones, demonstrating significant antiproliferative activity against human cancer cell lines and potential in reversing multidrug resistance in genetically modified cancer cells (Parekh et al., 2011).
Neuroprotective Potential
Research into indole and benzimidazole-2-carboxamides, structurally related to benzofuran derivatives, identified potent NR2B subunit-selective antagonists of the NMDA receptor. These derivatives showed promising results in mouse models for hyperalgesia and could offer insights into neuroprotective applications (Borza et al., 2007).
Antimicrobial Activity
Benzofuran-2-yl(phenyl)methanone derivatives have been synthesized and screened for antimicrobial activity. This research is crucial in the search for new antimicrobial agents, especially in the context of increasing resistance to existing drugs (Kenchappa et al., 2016).
Synthesis and Characterization
The synthesis and characterization of novel benzofuran derivatives are vital for expanding the scope of these compounds in various scientific applications. Efficient synthesis methods and detailed structural characterization are key steps in this research (Zhang et al., 2012).
Alzheimer's Disease Research
Benzofuran derivatives have been evaluated as probes for β-amyloid plaques, a hallmark of Alzheimer's Disease. These compounds, synthesized via Rap-Stoermer condensation reaction, displayed high affinity for Aβ(1-42) aggregates, making them potential candidates for imaging studies in Alzheimer's Disease (Cui et al., 2011).
Enzyme Inhibition Studies
Benzofuran derivatives have been studied for their potential as enzyme inhibitors. This research is crucial for understanding the biochemical pathways in which these compounds could be used as therapeutic agents or as tools in biomedical research (Saberi et al., 2005).
Molecular Docking Studies
Molecular docking studies of benzofuran derivatives provide insights into their potential interactions with biological targets. This research is essential for drug discovery and understanding the molecular basis of their activity (Shankar et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to target receptor tyrosine kinases (tks), which play a crucial role in cell signaling pathways .
Mode of Action
It’s plausible that it interacts with its targets (like tks) and inhibits their activity, thereby modulating the cell signaling pathways .
Biochemical Pathways
Given its potential interaction with tks, it might influence pathways such as the mapk/erk pathway, pi3k/akt pathway, or jak/stat pathway, which are commonly regulated by tks .
Result of Action
If it indeed targets tks, it could potentially inhibit cell proliferation and induce apoptosis, thereby exhibiting anti-cancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain reactions involving benzofuran derivatives are influenced by factors such as UV light and temperature .
Safety and Hazards
While specific safety and hazard information for “Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone” is not available, it’s important to handle all chemicals with appropriate safety measures. Changing substituents on benzofuran derivatives does not significantly affect the LD50 value, and all tested fluorescent probes should not be considered toxic to humans .
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . There is a need to collect the latest information in this promising area to pave the way for future research . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3/c26-21-6-2-4-8-23(21)30-20-11-15-27(16-12-20)19-9-13-28(14-10-19)25(29)24-17-18-5-1-3-7-22(18)31-24/h1-8,17,19-20H,9-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBGLUYGQQQOQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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